![molecular formula C20H23NO4S B3036297 2,6-dimethyl-4-{2-[(4-methylphenyl)sulfinyl]acetyl}phenyl N,N-dimethylcarbamate CAS No. 339100-91-3](/img/structure/B3036297.png)
2,6-dimethyl-4-{2-[(4-methylphenyl)sulfinyl]acetyl}phenyl N,N-dimethylcarbamate
説明
This compound, also known as 2,6-dimethyl-4-{[(4-methylphenyl)sulfonyl]acetyl}phenyl dimethylcarbamate, has a CAS Number of 339100-89-9 . It has a molecular weight of 389.47 and its IUPAC name is 2,6-dimethyl-4-{[(4-methylphenyl)sulfonyl]acetyl}phenyl dimethylcarbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C20H23NO5S/c1-13-6-8-17(9-7-13)27(24,25)12-18(22)16-10-14(2)19(15(3)11-16)26-20(23)21(4)5/h6-11H,12H2,1-5H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the types of bonds between them.Physical and Chemical Properties Analysis
This compound is a solid . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, are not provided in the available information.科学的研究の応用
Pharmacological Action : This compound and its analogs have been examined for physostigmine-like action, including effects on intestinal peristalsis and miotic activity. The dimethyl- and methylphenyl-carbamic esters of 3-oxyphenyl-trimethylammonium methylsulfate, closely related to the subject compound, were found to be highly active in stimulating intestinal peristalsis (Aeschlimann & Reinert, 1931).
Crystal Structure Analysis : Studies have focused on the crystal structure of compounds related to the subject chemical, revealing insights into their molecular geometry and bonding. For instance, the research on diphenyl sulfones, including 2,6-dimethylphenyl 4-methylphenyl sulfone, provides valuable data on the structural aspects of these compounds (Jeyakanthan et al., 1998).
Organometallic Chemistry : The subject compound is related to research in organometallic chemistry, particularly in the formation of complexes. A study on diarylbis(dimethyl sulfoxide)platinum(II) complexes, which include 2,6-dimethylphenyl as a ligand, explores the configurations of these complexes and their isomerization mechanisms (Klein et al., 2005).
Synthetic Chemistry Applications : The compound and its analogs find applications in synthetic chemistry. For example, the synthesis of N-methyl- and N,N-dimethylcarbamates of hydroxybenzaldehyde acetals and mercaptals, related to the subject compound, demonstrates their potential in developing new chemical entities with specific properties (Nikles, 1969).
Antimicrobial Activity : There's research into the antimicrobial properties of compounds similar to the subject chemical. For instance, studies on 4-aryl/heteroaryl-2,6-dimethyl-3,5-bis-N-(aryl)-carbamoyl-1,4-dihydropyridines have revealed significant antimicrobial activity (Sirisha et al., 2011).
Catalysis in Organic Reactions : The subject compound is related to research in catalysis, particularly in the hydrolyses of various esters, amides, and carbamates. The study of catalytic activities in different micellar environments provides insights into reaction mechanisms and efficiencies (Broxton et al., 1988).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
特性
IUPAC Name |
[2,6-dimethyl-4-[2-(4-methylphenyl)sulfinylacetyl]phenyl] N,N-dimethylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4S/c1-13-6-8-17(9-7-13)26(24)12-18(22)16-10-14(2)19(15(3)11-16)25-20(23)21(4)5/h6-11H,12H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIROPUDMGLCPFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)CC(=O)C2=CC(=C(C(=C2)C)OC(=O)N(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-6-[(4-chlorophenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine](/img/structure/B3036214.png)
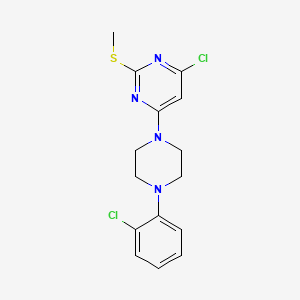
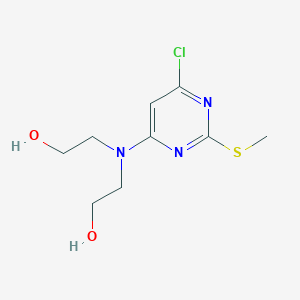
![2-Chloro-5-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-thiazole](/img/structure/B3036221.png)
![2-{[(2-Chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-1,3-benzothiazole](/img/structure/B3036222.png)
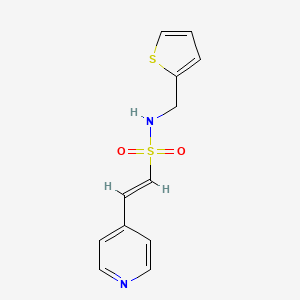
![2,6-Dimethylphenyl 2-[4-chloro(methylsulfonyl)anilino]acetate](/img/structure/B3036224.png)
![5-(2-Chlorophenyl)-3-{[(4-chlorophenyl)sulfanyl]methyl}isoxazole](/img/structure/B3036227.png)
![1-(4-Chlorophenyl)-4-[(2-methoxy-1-naphthyl)sulfinyl]piperazine](/img/structure/B3036230.png)
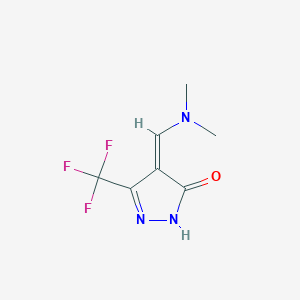
![4-[(4-chloroanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3036234.png)
![3-[(2-Chlorobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile](/img/structure/B3036235.png)
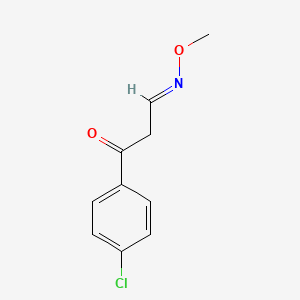
![2-[(Z)-C-Carboxy-N-(2,4-dichloroanilino)carbonimidoyl]benzoic acid](/img/structure/B3036237.png)
